molecular formula C19H14N4O2S B15282936 3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282936
M. Wt: 362.4 g/mol
InChI Key: OFQBXUBLFMSDNN-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic heterocyclic compound based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential. This specific derivative is furnished for research applications to investigate the biological properties of fused triazole-thiadiazole systems. The core triazolo-thiadiazole structure is a well-established pharmacophore. Scientific literature indicates that analogs of this chemical class exhibit significant antimicrobial activity , demonstrating potency against a panel of Gram-positive and Gram-negative bacteria, including resistant strains, as well as antifungal effects . Furthermore, this scaffold shows promising enzyme inhibitory properties , particularly against the urease enzyme, which is a key virulence factor in pathogens like Helicobacter pylori and Proteus mirabilis . The mechanism of action for such derivatives often involves interaction with enzymatic active sites; for instance, some triazolo-thiadiazoles act as competitive inhibitors of urease, effectively blocking the enzyme's function . Research also highlights the anticancer potential of 1,3,4-thiadiazole derivatives, which can disrupt DNA replication processes and inhibit the proliferation of various human cancer cell lines . The structural features of this compound—incorporating a benzofuran moiety and a phenoxyethyl side chain—are designed to modulate lipophilicity and electronic characteristics, which are critical factors for cellular uptake and target binding . Researchers value this compound as a key intermediate or target molecule for developing novel therapeutic agents and probing structure-activity relationships (SAR). It is intended for use in in vitro assays only, including antimicrobial susceptibility testing, enzyme inhibition studies, and cytotoxicity screening. This product is sold on behalf of the research community. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O2S/c1-12(24-14-8-3-2-4-9-14)18-22-23-17(20-21-19(23)26-18)16-11-13-7-5-6-10-15(13)25-16/h2-12H,1H3

InChI Key

OFQBXUBLFMSDNN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3)OC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives. This process is often carried out under catalyst-free conditions at room temperature, resulting in high yields . The reaction conditions are straightforward and efficient, making it a viable method for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure consistent and high-yield production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Its unique chemical properties make it useful in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Adamantyl and Aryl Derivatives

  • 6-(1-Adamantyl)-3-aryl Derivatives (e.g., 5a–5f): Substituents: Adamantyl (bulky, lipophilic) at position 6; aryl groups (methyl, fluoro, chloro) at position 3. Impact: Adamantyl enhances membrane permeability but reduces solubility. Methyl/fluoro substituents on aryl rings modulate electronic effects (e.g., electron-withdrawing fluorine increases stability). Melting Points: Range from 184–200°C, influenced by adamantyl’s rigid structure .

Benzofuran and Benzothiazole Derivatives

  • 6-(1-Benzofuran-2-yl)-3-(4-methylphenyl) (CAS 825606-24-4): Substituents: Benzofuran (position 6) and 4-methylphenyl (position 3). Impact: Benzofuran’s aromaticity enhances π-π interactions; methylphenyl provides moderate electron-donating effects.

Reactivity with Halogens

  • Compound 13 (3-(quinazolin-3-yl)-6-(3-bromophenyl)): Bromine at position 6 increases molecular weight (MW = 504.2 g/mol) and steric hindrance.

Anticancer Activity

  • Compound 111 (6-(4-fluorobutylsulfanyl)-3-biphenyl): Exhibits IC₅₀ = 1.2 µM against HepG2 cells via apoptosis induction. Comparison: The phenoxyethyl group in the target compound may enhance cellular uptake compared to fluorobutylsulfanyl, though specific cytotoxicity data are pending .

Anti-Inflammatory Activity

  • 3-(2-Chlorophenyl)-6-(4-methoxyphenoxymethyl): Inhibits p38 MAPK (IC₅₀ = 0.8 µM), reducing TNF-α production.

Antimicrobial Activity

  • 20a–20d Derivatives (3-dimethoxyphenyl-6-pyrrolyl): Show moderate antibacterial activity (MIC = 8–32 µg/mL). Comparison: The phenoxyethyl group’s ether oxygen could improve Gram-negative activity by disrupting membrane integrity .

Q & A

Q. What are the established synthetic routes for 3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how are reaction conditions optimized?

The compound is synthesized via cyclization reactions involving heterocyclic precursors. A typical method involves reacting 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol with phenoxyethyl-substituted carboxylic acids in the presence of phosphorus oxychloride (POCl₃), which activates the carbonyl group for nucleophilic attack. Reaction optimization includes controlling temperature (reflux conditions), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios to maximize yield. Purity is ensured through recrystallization or column chromatography .

Q. Which analytical techniques are critical for structural confirmation of triazolo-thiadiazole derivatives?

Key techniques include:

  • ¹H/¹³C NMR spectroscopy to verify substituent positions and ring systems.
  • X-ray crystallography to resolve crystal packing and intermolecular interactions (e.g., C–H⋯π bonds or π–π stacking).
  • High-performance liquid chromatography (HPLC) to assess purity (>95% required for pharmacological studies).
  • Mass spectrometry (EI-MS or ESI-MS) to confirm molecular weight .

Q. What in vitro models are recommended for preliminary pharmacological screening of this compound?

Standard models include:

  • Antifungal assays against Candida albicans or Aspergillus niger using broth microdilution (MIC values).
  • Antiproliferative assays (e.g., MTT assay) on cancer cell lines like HepG2 or MCF-7.
  • Enzyme inhibition studies (e.g., COX-2 or lanosterol 14α-demethylase) to identify mechanistic targets .

Advanced Research Questions

Q. How can molecular docking simulations predict the biological targets of this compound?

Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes such as lanosterol 14α-demethylase (PDB: 3LD6). Key steps include:

  • Preparing the ligand (compound) and receptor (enzyme) files.
  • Grid parameter optimization to cover the active site.
  • Validating docking poses via RMSD calculations and comparing binding affinities (ΔG values) with known inhibitors .

Q. How do substituent variations at the 3- and 6-positions influence bioactivity?

Substituents modulate electronic and steric properties:

  • Electron-withdrawing groups (e.g., trifluoromethyl at position 3) enhance enzyme inhibition via dipole interactions.
  • Aromatic substituents (e.g., phenoxyethyl at position 6) improve membrane permeability and target binding.
  • Halogenation (e.g., chlorine) increases antifungal potency by disrupting microbial cell walls .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., variable antifungal activity) are addressed by:

  • Standardizing assay protocols (e.g., consistent inoculum size, incubation time).
  • Comparative structure-activity relationship (SAR) analysis to isolate substituent effects.
  • Meta-analysis of ADME data to account for bioavailability differences .

Q. How can pharmacokinetic properties of triazolo-thiadiazoles be optimized for drug development?

Strategies include:

  • Salt formation (e.g., sodium sulfonate derivatives) to improve solubility.
  • Prodrug design (e.g., esterification of carboxylic acids) to enhance absorption.
  • ADMET profiling using tools like SwissADME to predict metabolic stability and toxicity .

Methodological Considerations Table

Research AspectKey Techniques/ApproachesReferences
Synthesis OptimizationPOCl₃-mediated cyclization, reflux conditions, HPLC purification
Structural ValidationX-ray crystallography, ¹H/¹³C NMR, FT-IR
Biological ScreeningBroth microdilution (antifungal), MTT assay (cytotoxicity), COX-2 inhibition assays
Computational ModelingAutoDock Vina, molecular dynamics simulations, binding affinity calculations

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